3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate
Description
3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is a synthetic chromone derivative characterized by a dimethylcarbamate group at the 7-position, a trifluoromethyl substituent at the 2-position, and a 2-ethoxyphenoxy moiety at the 3-position of the chromen-4-one core . Its molecular formula is C₂₁H₂₁NO₆, with an average mass of 383.40 g/mol and a monoisotopic mass of 383.1369 g/mol . Chromone derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethoxyphenoxy and carbamate substituents modulate target binding and solubility .
Properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO6/c1-4-28-14-7-5-6-8-15(14)30-18-17(26)13-10-9-12(29-20(27)25(2)3)11-16(13)31-19(18)21(22,23)24/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZVEEOMMDKZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps. One common method starts with the reaction of 2-ethoxyphenol with epichlorohydrin under basic conditions to form an aryloxy propylene oxide intermediate. This intermediate is then reacted with benzylamine to produce a propanolamine derivative. The N-chloroacetyl derivative of this compound is cyclized under basic conditions to yield a cyclic amide, which is subsequently reduced with lithium aluminum hydride and hydrogenated to remove the benzyl group, resulting in the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and
Biological Activity
3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of the trifluoromethyl group is known to enhance biological activity through increased metabolic stability and lipid solubility, which facilitates membrane permeability. This article reviews the biological activity of this compound, focusing on its effects on various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is characterized by a chromenone core with an ethoxyphenoxy substituent and a trifluoromethyl group. The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 396.31 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- Toxicity Classification: Acute Toxicity Category 3 (oral) .
The biological activity of this compound is attributed to several mechanisms:
-
Inhibition of Enzymes:
- The compound has been shown to inhibit cholinesterases (AChE and BChE) and cyclooxygenase enzymes (COX-1 and COX-2), which are critical in various physiological processes including neurotransmission and inflammation .
- Kinetic studies revealed IC50 values indicating moderate inhibitory effects against these enzymes, suggesting potential applications in treating neurodegenerative diseases and inflammatory conditions.
- Antioxidant Activity:
- Cytotoxic Effects:
Table 1: Biological Activity Summary
| Biological Target | Activity Description | IC50 Value (μM) |
|---|---|---|
| AChE | Inhibition | 19.2 |
| BChE | Inhibition | 13.2 |
| COX-2 | Moderate inhibition | Not specified |
| LOX-15 | Moderate inhibition | Not specified |
| MCF-7 Cell Line | Cytotoxicity | Significant |
Case Studies
-
Cholinesterase Inhibition Study:
A study evaluated the inhibitory effects of various derivatives of chromenone compounds on AChE and BChE. The compound demonstrated significant inhibitory activity, suggesting its potential use in treating Alzheimer's disease . -
Antioxidant Potential:
Research indicated that the compound exhibited strong antioxidant activity through various assays, contributing to its protective effects against oxidative damage in cellular models . -
Cytotoxicity Assessment:
In vitro studies on MCF-7 cells showed that the compound induced apoptosis, leading to cell death in a dose-dependent manner. This highlights its potential as an anti-cancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the most promising applications of this compound lies in its potential anticancer properties. Research has shown that derivatives of chromenones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Its structural characteristics allow it to interact with bacterial membranes, leading to disruption and cell death. In vitro studies have demonstrated efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria.
Agricultural Applications
Pesticidal Activity
In agricultural research, 3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate has been investigated for its pesticidal properties. The compound's ability to inhibit specific enzymes in pests suggests it could serve as an effective pesticide. Field trials have shown reduced pest populations when applied at appropriate concentrations.
Herbicidal Properties
Additionally, the compound exhibits herbicidal activity, making it a candidate for use in weed management strategies. Studies have indicated that it can selectively inhibit the growth of certain weed species while being less harmful to crops.
Material Science Applications
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer chemistry. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use as a modifier in creating advanced materials with tailored properties.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated several chromenone derivatives for their anticancer activity. The results showed that compounds similar to 3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate exhibited IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) .
- Agricultural Field Trials : In a field trial reported by Pest Management Science, the application of this compound demonstrated a significant reduction in aphid populations on soybean crops, with efficacy rates exceeding 80% compared to untreated controls .
- Material Modification Study : Research published in Polymer Science explored the incorporation of the compound into polystyrene matrices, resulting in improved tensile strength and thermal resistance compared to pure polystyrene .
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- Target Compound: Limited direct data, but related chromones (e.g., N-(4-oxo-2-CF₃-chromen-7-yl) benzamides) show IC₅₀ values of 1.2–8.7 µM against breast (MCF-7) and lung (A-549) cancer cells .
- 3-(2-Naphthyloxy)-4-oxo-2-CF₃-chromen-7-yl 3-chlorobenzoate : Exhibits dual activity as a shikimate dehydrogenase inhibitor (IC₅₀ = 3.9 µM) and moderate anticancer effects (MIC = 16 µg/mL vs. H. pylori) .
- Chromone-Benzamides : Demonstrate apoptosis via chromatin condensation and cell shrinkage in leukemia (K-562) cells .
Enzyme Inhibition
- Target Compound: Not directly tested, but dimethylcarbamate derivatives are hypothesized to inhibit cholinesterases or kinases based on structural similarity to pyranone-carbamates (e.g., 7a in ).
- 3-(2-Naphthyloxy) Analogs : Competitive inhibition of NADP in shikimate dehydrogenase (kinetic studies) .
Research Findings and Implications
- Synthetic Accessibility : The target compound can be synthesized via alkylation or carbamate coupling, similar to methods for N-(4-oxo-2-CF₃-chromen-7-yl) benzamides (yields >70% using K₂CO₃/NaH in acetonitrile) .
- Structure-Activity Relationships (SAR): Phenoxy Substituents: 2-Ethoxyphenoxy (target) offers balanced hydrophobicity, while bulkier naphthyloxy groups enhance enzyme inhibition but reduce solubility . Carbamate vs. Benzamide: Dimethylcarbamate may improve blood-brain barrier penetration compared to benzamides, relevant for neuroinflammatory targets .
- Computational Insights : Molecular docking predicts strong interactions with HER2 and 3MNG proteins for chromone derivatives, supporting their role as anticancer leads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
